3-(4-Chlorophenyl)azepane

Description

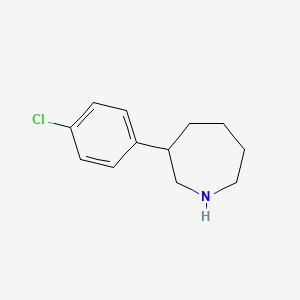

3-(4-Chlorophenyl)azepane is a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position. Azepanes, saturated nitrogen-containing heterocycles, are pharmacologically significant due to their conformational flexibility and ability to interact with biological targets. The 4-chlorophenyl group introduces electron-withdrawing effects and lipophilicity, which may influence binding affinity and metabolic stability .

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

3-(4-chlorophenyl)azepane |

InChI |

InChI=1S/C12H16ClN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2 |

InChI Key |

PTYCKRPJEOXPQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with a suitable cyclic ketone under acidic conditions to form the azepane ring . Another approach involves the use of multicomponent reactions, where various starting materials react in a single step to form the desired azepane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to produce larger quantities of the compound, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Saturated azepane derivatives.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)azepane has found applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a novel inhibitor in biological systems.

Medicine: Explored for its potential as an antidiabetic, anticancer, and DNA-binding agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azepane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-(4-Chlorophenyl)azepane and related compounds:

*Estimated based on 2-(4-chlorophenyl)azepane .

Key Observations:

- Substituent Position: The 3-position substitution in azepane (vs. 2- or 1-) may alter steric and electronic interactions.

- Functional Group Additions : Sulfonyl or nitro groups (e.g., 1-(4-chloro-3-nitrobenzenesulfonyl)azepane) increase hydrogen-bond acceptors and logP, enhancing membrane permeability but possibly reducing solubility .

Anticancer Potential:

- Compound 6G : A triphenylethylene-azepane hybrid demonstrated anticancer activity, though its efficacy may stem from the entire molecular architecture rather than the azepane moiety alone. The 4-chlorophenyl group here contributes to lipophilicity, aiding cellular uptake .

- Halogen-Substituted Propenones: Derivatives like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on exhibit cytotoxicity (IC₅₀ = 100 µg/mL), highlighting the role of para-chloro substitution in enhancing activity compared to meta-bromo analogs .

Computational Insights:

- DFT Studies : Chlorophenyl-containing compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show that the 4-chloro group stabilizes charge distribution via electron-withdrawing effects, which could extrapolate to azepane derivatives influencing binding to biological targets .

Biological Activity

3-(4-Chlorophenyl)azepane is a chemical compound characterized by its unique azepane ring structure and the presence of a 4-chlorophenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a seven-membered saturated heterocyclic azepane ring with a chlorine atom attached to a phenyl group at the third position. The presence of the halogen substituent significantly influences the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃ClN |

| Molecular Weight | 169.66 g/mol |

| Chemical Structure | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate biological pathways through:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Binding : Affinity for certain receptors that mediate physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed varying levels of antibacterial and antifungal activity against common pathogens. The minimum inhibitory concentration (MIC) values were established, showing effectiveness comparable to established antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Notably, a derivative containing the azepane structure inhibited the invasion and migration of cancer cells in vitro. For instance, compound 4g (a related structure) demonstrated complete inhibition of MDA-MB-231 breast cancer cells at concentrations as low as 10 µM, suggesting that this compound may share similar mechanisms of action against cancer cell proliferation .

Anticonvulsant Effects

Emerging research suggests that certain derivatives of this compound may possess anticonvulsant properties. Studies have shown that modifications to the azepane structure can enhance its efficacy in reducing seizure activity in animal models.

Case Studies

- Anticancer Activity Study : A study focused on a derivative of this compound showed that it inhibited the proliferation of human breast cancer cells (MCF-7) at various concentrations, indicating selective cytotoxicity towards cancerous cells while sparing normal cells .

- Antimicrobial Efficacy : In another study, various derivatives were synthesized and tested against bacterial strains such as E. coli and S. aureus. The results indicated that compounds with the 4-chlorophenyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

Research Applications

The unique structure of this compound makes it a valuable candidate for several applications in medicinal chemistry:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a lead compound for further drug development.

- Chemical Biology : Used as a probe to study biological interactions involving azepane derivatives.

- Material Science : Its distinctive properties may allow for the development of new materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.